molecular formula C10H10N2O3 B095265 Mequidox CAS No. 16915-79-0

Mequidox

Cat. No. B095265
CAS RN: 16915-79-0
M. Wt: 206.2 g/mol
InChI Key: MZRHTYDFTZJMLV-UHFFFAOYSA-N
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Description

Mequidox, also known as MEQ, is a compound that has been the subject of various studies due to its interesting properties and potential applications. The research on Mequidox spans from its synthesis to its molecular structure analysis and physical and chemical properties.

Synthesis Analysis

The synthesis of Mequidox-related compounds has been explored through different methods. One such method involves the environmentally friendly vapor phase synthesis of alkylquinolines, specifically 2-methyl-8-ethylquinoline (MEQUI), which is synthesized from ethylene glycol and an excess of 2-ethylaniline using K10 montmorillonite as a catalyst. The reaction conditions, such as temperature, the presence of a reducing atmosphere, and the addition of water, are crucial for the synthesis process . Another related compound, mequitazine, an antihistaminic drug, has been synthesized using palladium-catalyzed allylic alkylation in mild conditions, showcasing the versatility of synthetic approaches for these types of molecules .

Molecular Structure Analysis

The molecular structure of Mequidox has been elucidated through a combination of experimental and theoretical studies. Nuclear magnetic resonance (NMR) analyses, Fourier-transform infrared (FT-IR) spectra, and density functional theory (DFT) calculations have been employed to determine the geometric structure, vibrational frequencies, and chemical shifts of Mequidox and its derivative, 1,4-bisdesoxymequindox (1,4-BDM). These studies have provided detailed insights into the molecular conformation of these compounds, with theoretical results showing good agreement with observed spectra .

Chemical Reactions Analysis

While specific chemical reactions involving Mequidox itself are not detailed in the provided papers, the synthesis methods mentioned offer insights into the types of chemical reactions that these compounds can undergo. For example, the vapor phase synthesis of MEQUI suggests possible reaction pathways that involve the interaction of organic molecules on solid catalysts . The palladium-catalyzed synthesis of mequitazine indicates the potential for Mequidox derivatives to participate in complex organic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Mequidox have been studied through various analytical techniques. The bond dissociation enthalpy and the heat of formation for Mequidox and its derivatives have been computed, providing valuable information about their stability and reactivity. These properties are essential for understanding the behavior of these compounds under different conditions and for their potential applications .

In addition to the studies on Mequidox, research on mechanochemical synthesis, which is a method of conducting reactions by grinding solid reactants together with minimal or no solvent, provides a broader context for the synthesis of complex molecules. This method is noted for its practicality, sustainability, and the opportunities it offers for cleaner synthesis, which could be relevant for the future production of Mequidox and related compounds .

Overall, the research on Mequidox and related compounds encompasses a range of synthetic methods, molecular analyses, and property evaluations, contributing to a comprehensive understanding of these molecules.

Scientific Research Applications

  • Neurometabolic Therapy for Cerebrovascular Diseases : Research on the application of electrophoresis of mexidol and dimephosphon for treating cerebrovascular diseases shows promising results. These therapies are used in combination with magnetic fields and darsonvalization to correct brain metabolism and improve clinical dynamics in patients with cerebrovascular diseases (Penionzhkevich & Gorbunov, 2009).

  • Metabolic Response of Mice to Mequindox : A study examining the metabolic response of mice to mequindox, a veterinary antibiotic, using metabonomics, found that low dose levels had no adverse effects. However, higher doses caused suppression of glycolysis and stimulation of fatty acid oxidation, along with oxidative stress and disruption of amino acid metabolism (Zhao et al., 2011).

  • Long-term Dose-Dependent Response in Rats : Another research showed that high doses of mequindox led to adrenal damage and steroid hormone decrease in male rats. This study raises concerns about its long-term toxicity and suggests involvement in oxidative stress and steroid hormone biosynthesis pathway (Huang et al., 2009).

  • Genotoxicity and Carcinogenicity in Mice : Mequindox was found to increase the frequency of micronucleated normochromatic erythrocytes in bone marrow cells of mice and increase the incidence of tumors, indicating its potential as a genotoxic carcinogen (Liu et al., 2018).

  • Distribution and Elimination in Animals : The study on the disposition and elimination of mequindox in rats, pigs, and chickens aimed to identify the marker residue and target tissue for residue monitoring in food animals. It found that most MEQ was rapidly excreted and identified major metabolites in these species (Huang et al., 2015).

  • Endocrine and Reproductive Toxicity in Rats : Long-term treatment with mequindox in male Wistar rats induced oxidative stress and altered gene expression related to steroidogenesis, suggesting its potential to cause reproductive toxicity (Ihsan et al., 2011).

  • Metabolism in Isolated Rat Liver Cells : A study on the metabolism of mequindox in isolated rat liver cells identified new metabolites and provided insights into its metabolic pathways, including N → O group reduction and acetyl hydroxylation (Li et al., 2014).

properties

IUPAC Name

(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7-10(6-13)12(15)9-5-3-2-4-8(9)11(7)14/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRHTYDFTZJMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168667
Record name Mequidox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mequidox

CAS RN

16915-79-0
Record name MEQUIDOX
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mequidox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEQUIDOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UV6363I81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
ZY Liu, YJ Wu, HC Huang, YJ Sun, YC Zhao… - Journal of Southern …, 2015 - cabdirect.org
Objective: The antibacterial effect of aqueous extract from Phryma leptostachaya L. var. asiatica Hara combined with antibiotics on ESBLs-producing E. coli was investigated, in order to …
Number of citations: 1 www.cabdirect.org
D Courtheyn, B Le Bizec, G Brambilla… - Analytica Chimica …, 2002 - Elsevier
… The search for analogues in the literature and on the Internet yielded some compounds like mequidox and mequindox, however, no compound with the correct molecular mass was …
Number of citations: 320 www.sciencedirect.com
W Guo, H Hao, M Dai, Y Wang, L Huang, D Peng… - 2012 - journals.plos.org
Quinoxaline 1, 4-dioxides (QdNOs) has been used in animals as antimicrobial agents and growth promoters for decades. However, the resistance to QdNOs in pathogenic bacteria …
Number of citations: 20 journals.plos.org
N Kumar, N Kaushik, S Kumar… - Letters in Organic …, 2021 - ingentaconnect.com
Quinoxaline is a versatile heterocyclic moiety that posses almost all types of biological activities. The present work is a sincere attempt to review synthetic investigations of quinoxaline. …
Number of citations: 1 www.ingentaconnect.com
VA Mamedov - 2016 - books.google.com
This book reviews the fundamental aspects of quinoxaline chemistry: synthesis, reactions, mechanisms, structure, properties, and uses. The first four chapters present a survey of the …
Number of citations: 79 books.google.com
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
刘增援, 吴永继, 黄海澄, 孙燕杰… - Journal of Southern …, 2015 - search.ebscohost.com
:[目的] 探讨透骨草水提物与抗菌药联用对产超广谱31 内n 胺酶(ESBLs) 大肠杆菌的抑制效果, 为扩大透骨草的药用价值及其药源开发利用提供参考依据,[方法] 采用二倍微量稀释法和中西药…
Number of citations: 2 search.ebscohost.com
P Lenngren Hysing - 2013 - stud.epsilon.slu.se
… Grupp 1 gavs enbart antibiotikan mequidox, grupp 2, 3 och 4 gavs L. plantarum i olika doser och grupp 5 gavs både probiotika och antibiotika. Samtliga probiotikagrupper (2-5) visade …
Number of citations: 2 stud.epsilon.slu.se

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